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yl)methanamine dihydrochloride

Cat. No.: B168551 Get Quote

A detailed examination of the antimicrobial and anticancer potential of compounds derived from

the (6-methoxypyridin-3-yl)methanamine scaffold reveals promising avenues for novel

therapeutic development. This guide provides an objective comparison of their in-vitro

performance against various microbial strains and cancer cell lines, supported by detailed

experimental data and protocols.

Derivatives of the (6-methoxypyridin-3-yl)methanamine core structure have been investigated

for their biological activities, with a notable focus on antimicrobial and anticancer properties.

The introduction of various substituents and the formation of Schiff bases and metal complexes

have been shown to significantly influence their efficacy.

Antimicrobial Activity
A key area of investigation has been the antimicrobial potential of Schiff base derivatives of 6-

methoxypyridin-3-amine, a closely related precursor to (6-Methoxypyridin-3-yl)methanamine. A

study on N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its cobalt (II) and copper

(II) complexes demonstrated notable antibacterial activity against both Gram-positive and

Gram-negative bacteria.[1]

The Schiff base ligand, in particular, exhibited significant zones of inhibition, in some cases

comparable to the standard antibiotic Chloramphenicol. The metal complexes, while also
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active, showed slightly reduced activity compared to the free ligand.[1] This suggests that the

azomethine linkage and the overall molecular conformation play a crucial role in the

antimicrobial action.

Comparative Antimicrobial Activity Data
Compound Gram-Positive Bacteria Gram-Negative Bacteria

Bacillus subtilis Staphylococcus aureus

Zone of Inhibition (mm) Zone of Inhibition (mm)

N-((1H-Pyrrol-2-

yl)methylene)-6-

methoxypyridin-3-amine

18 20

Co(II) Complex 16 18

Cu(II) Complex 14 16

Chloramphenicol (Standard) 25 26

Anticancer Activity
The anticancer potential of pyridine derivatives is a subject of extensive research. While

specific data on the anticancer activity of (6-Methoxypyridin-3-yl)methanamine derivatives is

emerging, related structures have shown significant cytotoxic effects against various cancer

cell lines. For instance, novel amide derivatives of imidazopyridine have demonstrated potent

anticancer activity against breast (MCF-7), prostate (DU-145), and cervical (HeLa) cancer cell

lines.[2]

Furthermore, a study on amide derivatives of 1,2-isoxazole combined with 1,2,4-thiadiazole

reported significant antitumor activity against multiple human cancer cell lines, with some

compounds showing greater potency than the standard drug cisplatin.[3] These findings

highlight the potential of amide functionalities in enhancing the anticancer efficacy of

heterocyclic compounds.
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Antimicrobial Susceptibility Testing (Agar Disk Diffusion
Method)
The in-vitro antimicrobial activity of the test compounds was determined using the agar disk

diffusion method.[1]

Preparation of Inoculum: Bacterial strains were cultured in nutrient broth for 24 hours at

37°C. The turbidity of the culture was adjusted to match the 0.5 McFarland standard.

Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates were uniformly swabbed with

the prepared bacterial inoculum.

Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) were

impregnated with a standard concentration of the test compounds dissolved in a suitable

solvent (e.g., DMSO).

Incubation: The plates were incubated at 37°C for 24 hours.

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each

disc was measured in millimeters (mm). A larger zone of inhibition indicates greater

antimicrobial activity.

Cytotoxicity Assay (MTT Assay)
The in-vitro cytotoxicity of compounds against cancer cell lines is commonly evaluated using

the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few

hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to

purple formazan crystals.
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Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution

(e.g., DMSO).

Absorbance Measurement: The absorbance of the solution is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional

to the number of viable cells.

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the

concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-

response curve.

Experimental Workflow Visualization
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Caption: Workflow for in-vitro antimicrobial and anticancer screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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